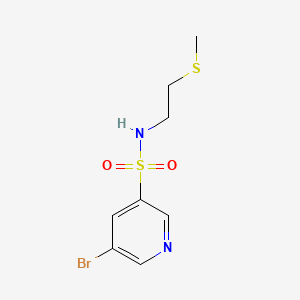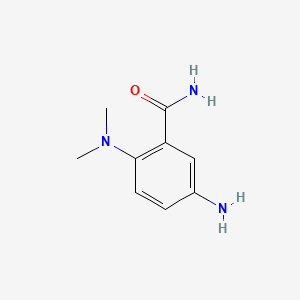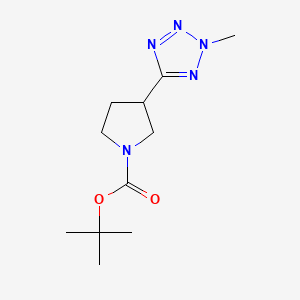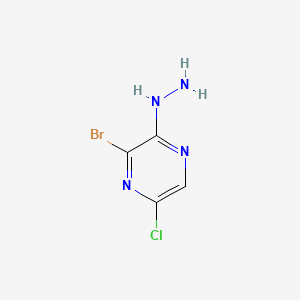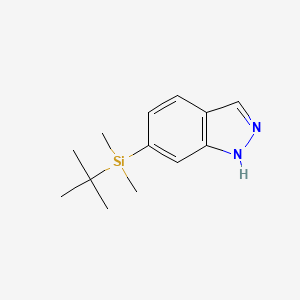
6-(Terc-butildimetilsilil)-1H-indazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tert-butyldimethylsilyl)-1H-indazole is a chemical compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of an indazole ring
Aplicaciones Científicas De Investigación
6-(Tert-butyldimethylsilyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a protecting group for the nitrogen atom in indazole derivatives, facilitating further synthetic modifications.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into indazole derivatives has shown potential for developing new drugs, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyldimethylsilyl)-1H-indazole typically involves the silylation of 1H-indazole. The reaction is carried out using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually performed in an organic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the nitrogen atom of the indazole ring, which can be crucial for subsequent synthetic transformations .
Industrial Production Methods
While specific industrial production methods for 6-(Tert-butyldimethylsilyl)-1H-indazole are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as column chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tert-butyldimethylsilyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups at the indazole ring.
Reduction: Reduction reactions can be used to modify the indazole ring or the tert-butyldimethylsilyl group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as tetra-n-butylammonium fluoride can be used to remove the tert-butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives of the indazole ring.
Mecanismo De Acción
The mechanism of action of 6-(Tert-butyldimethylsilyl)-1H-indazole involves its ability to protect the nitrogen atom of the indazole ring. This protection allows for selective reactions at other positions of the molecule without affecting the nitrogen atom. The tert-butyldimethylsilyl group can be removed under specific conditions, revealing the reactive nitrogen atom for further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldiphenylsilyl-Indazole: Similar to 6-(Tert-butyldimethylsilyl)-1H-indazole but with diphenyl groups instead of dimethyl groups.
tert-Butyldimethylsilyl-Benzimidazole: A benzimidazole derivative with a tert-butyldimethylsilyl group.
tert-Butyldimethylsilyl-Triazole: A triazole derivative with a tert-butyldimethylsilyl group.
Uniqueness
6-(Tert-butyldimethylsilyl)-1H-indazole is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous for various synthetic applications. Its ability to protect the nitrogen atom while allowing selective reactions at other positions makes it a valuable compound in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl-(1H-indazol-6-yl)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)11-7-6-10-9-14-15-12(10)8-11/h6-9H,1-5H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBMVZWNVZTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC2=C(C=C1)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682066 |
Source


|
| Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-57-1 |
Source


|
| Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
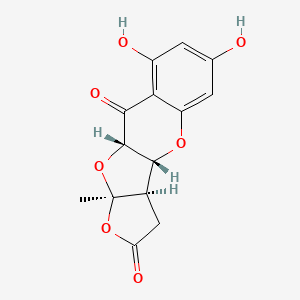
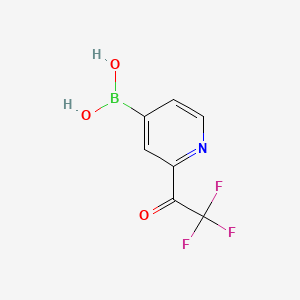
![Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate](/img/structure/B572665.png)
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B572666.png)
![N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572667.png)
![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)
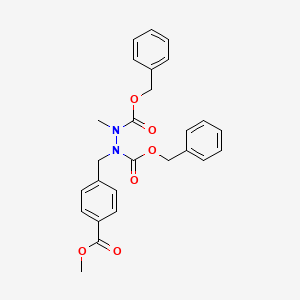
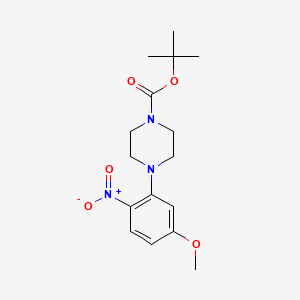
![2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B572674.png)
